molecular formula C7H13N2O3P B12871560 Diethyl 1H-pyrazol-3-ylphosphonate

Diethyl 1H-pyrazol-3-ylphosphonate

Cat. No.: B12871560
M. Wt: 204.16 g/mol
InChI Key: XAXIEAXQAMQFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1H-pyrazol-3-ylphosphonate is an organophosphorus compound that contains both a pyrazole ring and a phosphonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 1H-pyrazol-3-ylphosphonate can be synthesized through various methods. One common approach involves the reaction of pyrazole derivatives with diethyl phosphite. For instance, a one-pot reaction of 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one with various aryl aldehydes and diethyl phosphite in the presence of nano SnO2 as a catalyst at room temperature and under solvent-free conditions has been reported . This method is efficient and eco-friendly, providing high yields of the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those used in laboratory settings. The use of recyclable and non-volatile catalysts, such as nano SnO2, is preferred to ensure sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

Diethyl 1H-pyrazol-3-ylphosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.

    Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphonic acids, while reduction can produce phosphine oxides .

Scientific Research Applications

Diethyl 1H-pyrazol-3-ylphosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of diethyl 1H-pyrazol-3-ylphosphonate involves its interaction with various molecular targets. For instance, it can inhibit cholinesterase, an enzyme involved in the breakdown of acetylcholine, leading to increased levels of this neurotransmitter . This mechanism is similar to that of other organophosphorus compounds used as pesticides and nerve agents.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and phosphonate esters, such as diethyl (3-methyl-1-phenyl-1H-pyrazol-4-yl)phosphonate and diethyl [5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]phosphonate .

Uniqueness

Diethyl 1H-pyrazol-3-ylphosphonate is unique due to its combination of a pyrazole ring and a phosphonate group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H13N2O3P

Molecular Weight

204.16 g/mol

IUPAC Name

5-diethoxyphosphoryl-1H-pyrazole

InChI

InChI=1S/C7H13N2O3P/c1-3-11-13(10,12-4-2)7-5-6-8-9-7/h5-6H,3-4H2,1-2H3,(H,8,9)

InChI Key

XAXIEAXQAMQFTF-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1=CC=NN1)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.